molecular formula C20H26N2 B2634572 (1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine CAS No. 593284-15-2

(1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine

Cat. No.: B2634572
CAS No.: 593284-15-2
M. Wt: 294.442
InChI Key: SXCIGPQHVCQIFJ-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two benzyl groups attached to the nitrogen atoms of the cyclohexane-1,2-diamine backbone, which imparts unique stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with benzyl halides under basic conditions. A common method includes the use of benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, amides, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to fit into specific active sites, facilitating or inhibiting biochemical reactions. The pathways involved often include the modulation of enzyme activity, receptor binding, and subsequent signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine is unique due to its specific stereochemistry and the presence of benzyl groups, which enhance its reactivity and selectivity in various chemical reactions. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.

Properties

IUPAC Name

(1R,2R)-2-N,2-N-dibenzylcyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c21-19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,21H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCIGPQHVCQIFJ-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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